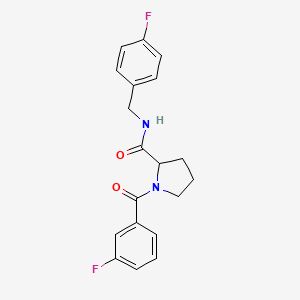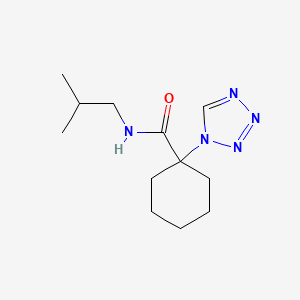![molecular formula C15H12N4O2 B5989514 2-anilino-3-[(E)-hydroxyiminomethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5989514.png)
2-anilino-3-[(E)-hydroxyiminomethyl]pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-anilino-3-[(E)-hydroxyiminomethyl]pyrido[1,2-a]pyrimidin-4-one is a nitrogen-containing bicyclic heterocycle. This compound belongs to the pyrido[1,2-a]pyrimidin-4-one family, which has garnered significant attention due to its wide range of biological activities and applications in pharmaceuticals, agrochemicals, and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-anilino-3-[(E)-hydroxyiminomethyl]pyrido[1,2-a]pyrimidin-4-one can be achieved through various methods. One common approach involves the CuI-catalyzed C–N bond formation and intramolecular amidation reaction. This method uses 2-halopyridine and (Z)-3-amino-3-arylacrylate ester as starting materials and is carried out at 130°C in DMF . Another method involves the multicomponent synthesis starting from 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes .
Industrial Production Methods
the scalability of the CuI-catalyzed synthesis suggests that it could be adapted for industrial-scale production due to its broad substrate scope, good functional group tolerance, and gram-scale preparation capabilities .
Chemical Reactions Analysis
Types of Reactions
2-anilino-3-[(E)-hydroxyiminomethyl]pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: Electro-oxidative C3-selenylation.
Substitution: Metal-free C-3 chalcogenation (sulfenylation and selenylation).
Cyclization: Palladium-catalyzed direct alkenylation.
Common Reagents and Conditions
Oxidation: Diphenyl diselenide and electrochemical conditions.
Substitution: Aryl sulfonyl hydrazides and iodine under mild conditions.
Cyclization: Palladium catalyst and oxygen as the terminal oxidant.
Major Products
Oxidation: Seleno-substituted N-heterocycles.
Substitution: 3-ArS/ArSe derivatives.
Cyclization: Functionalized 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives.
Scientific Research Applications
2-anilino-3-[(E)-hydroxyiminomethyl]pyrido[1,2-a]pyrimidin-4-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-anilino-3-[(E)-hydroxyiminomethyl]pyrido[1,2-a]pyrimidin-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s antipsychotic and antiulcer effects are likely mediated through its interaction with specific receptors and enzymes in the body .
Comparison with Similar Compounds
Similar Compounds
- 4H-pyrido[1,2-a]pyrimidin-4-one
- 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one
Uniqueness
2-anilino-3-[(E)-hydroxyiminomethyl]pyrido[1,2-a]pyrimidin-4-one stands out due to its unique combination of anilino and hydroxyiminomethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-anilino-3-[(E)-hydroxyiminomethyl]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c20-15-12(10-16-21)14(17-11-6-2-1-3-7-11)18-13-8-4-5-9-19(13)15/h1-10,17,21H/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZZDKUAFVUVPC-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)N3C=CC=CC3=N2)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)N3C=CC=CC3=N2)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-8-quinolinesulfonamide](/img/structure/B5989440.png)


![4-{6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B5989453.png)

![3-[(2,5-dichlorophenyl)methylsulfanyl]-4H-1,2,4-triazin-5-one](/img/structure/B5989472.png)
![2-{[(4-ethoxyphenyl)acetyl]amino}-6-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5989475.png)
![2-{[4-hydroxy-5-methyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B5989483.png)
![5-chloro-2-hydroxy-N-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylideneamino]benzamide](/img/structure/B5989490.png)
![(17-acetyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate](/img/structure/B5989504.png)
![1-[3-(2-phenyl-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid](/img/structure/B5989507.png)
![[1-[4-(methylthio)benzoyl]-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B5989508.png)

![3-(5-Bromofuran-2-yl)-5-[(naphthalen-2-yloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5989521.png)
